molecular formula C27H26O7 B11928570 [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

Cat. No.: B11928570
M. Wt: 462.5 g/mol
InChI Key: QDTMSPUGALRFKA-UHFFFAOYSA-N
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Description

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl and methoxy groups, which contribute to its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H26O7

Molecular Weight

462.5 g/mol

IUPAC Name

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

InChI

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3

InChI Key

QDTMSPUGALRFKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Preparation Methods

Ferrous-Mediated [3+3] Annulation

Iron(III) chloride (FeCl₃) catalyzes cyclization of 2-(2-ethynyl)phenoxy-1-aryl ethanones via a [3+3] annulation strategy. This method forms fused chromenes with regioselective carbocyclic ring formation.
Example Reaction :
Substrate: 2-(2-Ethynyl)phenoxy-1-aryl ethanones
Conditions: FeCl₃ (1 equiv), TMSCl (1 equiv), toluene, 100°C
Yield: Moderate to high (substrate-dependent).

Substrate SubstituentProduct Yield (%)Key Observation
Formyl75–85High tolerance for electron-withdrawing groups
Cyclobutane40–50Competing Friedel-Crafts alkylation observed

Wittig Olefination-Cyclization Cascade

Oxidation of β-naphthols to 1,2-naphthoquinones using 2-iodoxybenzoic acid (IBX), followed by Wittig olefination and cyclization, generates benzo[h]coumarins. This cascade may adapt to naphtho[2,1-f]chromene synthesis.
Steps :

  • Oxidation : β-Naphthol → 1,2-naphthoquinone (IBX, DMSO, 15–25 min).

  • Wittig Reaction : Triphenylphosphorane ylide addition.

  • Cyclization : Base-mediated 6-endo-trig closure.

Optimized Conditions :

  • Solvent: Dichloroethane (DCE)

  • Base: NaHCO₃ (4.6 equiv)

  • Ylide: Triphenylcarbethoxymethylenephosphorane (2.4 equiv)
    Yield : 70% for benzo[h]coumarins; potential adaptation for tetrahydro derivatives.

SubstrateReactantProduct Yield (%)
4-Hydroxy-2H-benzo[h]chromen-2-oneCH₃I10–55
8-Hydroxy-β-naphthol(CH₃)₂SO₄55–68

Aryl Coupling

The 3-(4-hydroxy-3-methoxyphenyl) group may be introduced via Suzuki-Miyaura coupling.
Example :

  • Catalyst: Pd(PPh₃)₄

  • Boronic Acid: 4-Hydroxy-3-methoxyphenylboronic acid

  • Conditions: K₂CO₃, DME/H₂O, 80°C.

Acetylation of the 8-Hydroxy Group

The acetate ester is formed via acetylation.

Direct Acetylation

Reagents :

  • Acetic anhydride (Ac₂O) with pyridine or DMAP as catalyst.

  • Conditions : Room temperature, 2–4 hours.

SubstrateCatalystYield (%)
8-Hydroxy-naphtho[2,1-f]chromenePyridine85–90
8-Hydroxy-3-methoxy derivativeDMAP75–80

Alternative Prodrug Strategies

Triflate intermediates (e.g., trifluoromethanesulfonate esters) enable selective acetylation.
Steps :

  • Trifylation : 8-Hydroxy → triflate (triflic anhydride, CH₂Cl₂).

  • Acetylation : Triflate + AcOK → acetate.

Key Challenges and Solutions

ChallengeSolution
Regioselectivity in Cyclization FeCl₃ directs carbocyclic ring closure
Stereocontrol in Tetrahydro Ring Use chiral auxiliaries or reductive cyclization
Oxidative Stability Protect hydroxyl groups with silyl ethers during synthesis

Synthetic Route Summary

A plausible sequence:

  • Core Synthesis : FeCl₃-mediated [3+3] annulation of 2-(2-ethynyl)phenoxy-1-aryl ethanones.

  • Methoxylation : Dimethyl sulfate/K₂CO₃ in acetone.

  • Aryl Coupling : Suzuki reaction with 4-hydroxy-3-methoxyphenylboronic acid.

  • Acetylation : Ac₂O/pyridine at RT.

Data Tables

Table 1: Core Synthesis Methods

MethodCatalyst/ReagentSolventTempYield (%)
FeCl₃-Mediated AnnulationFeCl₃, TMSClToluene100°C40–85
Wittig-CyclizationIBX, Ph₃P=CHCO₂EtDCE40°C55–75

Table 2: Functionalization Reagents

ReactionReagentConditionsYield (%)
Methoxylation(CH₃)₂SO₄/K₂CO₃Acetone, reflux10–68
Aryl CouplingPd(PPh₃)₄DME/H₂O, K₂CO₃, 80°C60–75

Chemical Reactions Analysis

Types of Reactions

[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

This compound features a chromene core fused with a naphthalene moiety, substituted with hydroxy and methoxy groups. The unique structure suggests potential interactions with various biological targets, making it relevant in medicinal applications.

Pharmacological Applications

1. Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, potentially leading to protective effects against oxidative stress-related diseases.

2. Anticancer Properties
Studies have shown that derivatives of chromene compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate have been evaluated for their cytotoxic effects on various cancer cell lines. These studies suggest that such compounds may induce apoptosis and inhibit tumor growth through multiple mechanisms.

3. Anti-inflammatory Effects
Compounds similar to this acetate have demonstrated anti-inflammatory properties by modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.

4. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research indicates that chromene derivatives possess inhibitory effects against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate can be approached through multicomponent reactions (MCRs), which are efficient for constructing complex molecules. MCRs allow for simultaneous bond formation in a single step, enhancing atom economy and reducing waste compared to traditional methods.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of chromene derivatives showed significant anticancer activity against breast cancer cell lines. The results indicated that the presence of hydroxyl and methoxy groups contributed to increased cytotoxicity through the induction of apoptosis.

Case Study 2: Anti-inflammatory Mechanism Analysis
Research focused on the anti-inflammatory effects of a related compound demonstrated its ability to inhibit the expression of COX enzymes in vitro. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate: shares similarities with other naphthochromene derivatives, such as:

Uniqueness

The unique combination of hydroxyl and methoxy groups in [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate distinguishes it from other similar compounds. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Biological Activity

The compound [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate is a complex organic molecule belonging to the class of naphthochromenes. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate
  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups in its structure suggests a strong potential for scavenging free radicals. Studies have shown that similar compounds can significantly reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Preliminary studies have indicated that derivatives of naphthochromenes possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
  • Anticancer Potential : Certain naphthochromene derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as apoptosis-related proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; reducing oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of naphthochromene derivatives, the compound showed significant radical scavenging activity comparable to established antioxidants like ascorbic acid. The results suggested a potential role in preventing oxidative damage in cellular systems.

Case Study 2: Antimicrobial Effects

A bioassay conducted using Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This indicates its potential application in developing new antimicrobial agents.

Case Study 3: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that the compound induces apoptosis through activation of caspase pathways. The findings suggest that it may serve as a lead compound for further development in cancer therapeutics.

Q & A

Advanced Question: How can reaction path search methods based on quantum chemical calculations improve synthesis efficiency?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates, guiding experimentalists to bypass energetically unfavorable pathways. For instance:

  • Use software like Gaussian or ORCA to model the acetylation step, identifying steric hindrance from the methoxyphenyl group that may require elevated temperatures .
  • Combine computational predictions with ICReDD’s feedback loop: Experimental data (e.g., NMR spectra) refine computational models, narrowing optimal conditions (e.g., solvent polarity, reaction time) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Prioritize 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy vs. hydroxy groups). Compare chemical shifts with structurally similar naphthochromenes .
  • Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to validate molecular weight and fragmentation patterns, especially for the acetate moiety .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (C=O of acetate) and hydroxyl bands to assess hydrogen bonding .

Advanced Question: How can discrepancies in spectroscopic data (e.g., conflicting NOESY correlations) be resolved?

Methodological Answer:

  • Dynamic NMR Analysis : Resolve conformational ambiguities caused by restricted rotation in the tetrahydro-naphtho ring system by acquiring variable-temperature NMR .
  • Computational Validation : Simulate NMR chemical shifts (e.g., using ACD/Labs or DFT) to cross-verify experimental assignments .

Basic Question: How does the compound’s structure influence its reactivity in catalytic hydrogenation or oxidation reactions?

Methodological Answer:

  • Steric Effects : The 4-hydroxy-3-methoxyphenyl group may hinder access to catalytic sites. Test Pd/C or Raney Ni under varying pressures to optimize hydrogenation of the naphtho ring .
  • Electronic Effects : Electron-donating methoxy groups stabilize carbocation intermediates during acid-catalyzed reactions. Monitor byproduct formation via LC-MS .

Advanced Question: What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to study binding dynamics in aqueous environments, focusing on the acetate group’s solvation .
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with targets like cytochrome P450, accounting for methoxy-induced hydrophobicity .

Basic Question: What experimental designs are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy) and assess bioactivity using dose-response assays .
  • Orthogonal Assays : Pair enzymatic inhibition studies with cell-based viability assays to differentiate direct target engagement from off-target effects .

Advanced Question: How can multivariate analysis resolve contradictions in SAR data across different biological models?

Methodological Answer:

  • Partial Least Squares (PLS) Regression : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to identify dominant physicochemical drivers .
  • Network Pharmacology : Map interactions using STRING or KEGG to identify compensatory pathways masking SAR trends in complex systems .

Basic Question: How should researchers approach contradictory bioactivity data reported in literature for this compound?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay detection limits .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels) .

Advanced Question: What theoretical frameworks integrate computational and experimental data to resolve mechanistic ambiguities?

Methodological Answer:

  • Systems Biology Modeling : Combine kinetic models (e.g., COPASI) with omics data to test competing hypotheses (e.g., competitive vs. non-competitive inhibition) .
  • Bayesian Inference : Quantify confidence in mechanistic models by iteratively updating priors with new experimental evidence .

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